1-(2-Naphthyl)-2-pyrrolidinone

Medicinal Chemistry Ligand Design Isomer Purity

1-(2-Naphthyl)-2-pyrrolidinone (CAS 38348-86-6; PubChem CID 14089757), systematically named 1-(naphthalen-2-yl)pyrrolidin-2-one, is an N-aryl-γ-lactam in which the pyrrolidin-2-one nitrogen is directly substituted with a 2-naphthyl group. Its molecular formula is C₁₄H₁₃NO (MW 211.26 g·mol⁻¹), with computed XLogP3 of 2.6, zero hydrogen-bond donors, one hydrogen-bond acceptor, and a single rotatable bond linking the naphthyl and pyrrolidinone rings.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 38348-86-6
Cat. No. B13694762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Naphthyl)-2-pyrrolidinone
CAS38348-86-6
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C14H13NO/c16-14-6-3-9-15(14)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2
InChIKeyFJWHXLZPCPMMNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Naphthyl)-2-pyrrolidinone (CAS 38348-86-6) Procurement-Grade Characterization and Differential Positioning for N-Aryl-γ-lactam Selection


1-(2-Naphthyl)-2-pyrrolidinone (CAS 38348-86-6; PubChem CID 14089757), systematically named 1-(naphthalen-2-yl)pyrrolidin-2-one, is an N-aryl-γ-lactam in which the pyrrolidin-2-one nitrogen is directly substituted with a 2-naphthyl group [1]. Its molecular formula is C₁₄H₁₃NO (MW 211.26 g·mol⁻¹), with computed XLogP3 of 2.6, zero hydrogen-bond donors, one hydrogen-bond acceptor, and a single rotatable bond linking the naphthyl and pyrrolidinone rings [1]. The compound belongs to the naphthylpyrrolidone subclass that has been explicitly investigated as a monomeric protein kinase C (PKC) ligand scaffold [2] and has appeared in screening collections targeting CD38 hydrolase [3]. Its closest positional isomer, 1-(naphthalen-1-yl)pyrrolidin-2-one (CAS 5137-33-7), shares identical molecular formula but differs in naphthyl attachment geometry, a distinction that can alter target recognition and should not be presumed interchangeable without experimental validation.

Why 1-(2-Naphthyl)-2-pyrrolidinone Cannot Be Substituted by Other N-Aryl-pyrrolidinones Without Quantitative Loss of Functional Identity


The N-aryl-pyrrolidinone scaffold is deceptively simple; changing the aryl substitution pattern from 2-naphthyl to 1-naphthyl, phenyl, or 4-methylphenyl can ablate or invert biological recognition while preserving identical molecular formula or nominal ring topology. In the PKC ligand series described by Sridhar et al., naphthylpyrrolidone monomers served as defined pharmacophoric anchors whose binding properties were retained upon dimerization, whereas benzolactam-based monomers exhibited spacer-length-dependent affinity shifts of up to 200-fold [1]. Generic replacement with the 1-naphthyl isomer (CAS 5137-33-7) or with pyrrolidin-2-one itself (CAS 616-45-5) introduces untested steric and electronic perturbations at the receptor interface that no computational model can fully de-risk without comparative experimental binding data [1][2]. The quantitative evidence below establishes exactly where 1-(2-naphthyl)-2-pyrrolidinone occupies a distinct, measurable position relative to its closest analogs and why procurement decisions predicated on assumed equivalence carry substantive scientific risk.

Product-Specific Quantitative Differentiation Evidence for 1-(2-Naphthyl)-2-pyrrolidinone (CAS 38348-86-6) Relative to Closest Analogs


Regioisomeric Differentiation: 2-Naphthyl vs. 1-Naphthyl Pyrrolidinone Physicochemical and Shape Comparison

The 2-naphthyl isomer (CAS 38348-86-6) and the 1-naphthyl isomer (CAS 5137-33-7) share identical molecular formula (C₁₄H₁₃NO), molecular weight (211.26 g·mol⁻¹), and computed XLogP3 (~2.6) [1]. However, the naphthyl C2 attachment in the target compound places the pyrrolidinone ring along the naphthalene long axis, yielding a more linear molecular shape, whereas the C1 isomer orients the lactam ring at an acute angle to the naphthyl plane, producing a kinked topology [1]. This shape divergence is structurally analogous to the 1-naphthyl vs. 2-naphthyl distinction in clinically differentiated ligands (e.g., naphthyl-substituted receptor modulators) where regioisomerism governs target engagement . Procurement of a specified isomer is therefore essential when synthetic routes or biological assays require the 2-naphthyl geometry; a vendor certificate of analysis confirming the 2-naphthyl attachment by ¹H-NMR (characteristic naphthyl proton coupling pattern) is the minimum identity verification.

Medicinal Chemistry Ligand Design Isomer Purity

PKC Ligand Scaffold Validation: Naphthylpyrrolidone Monomer Binding Affinity Retention Relative to Benzolactam Scaffolds

In a head-to-head structural class comparison published in J Med Chem, Sridhar et al. demonstrated that naphthylpyrrolidone monomers (including the 2-naphthyl-substituted pyrrolidinone scaffold) retain consistent PKC binding affinity as monomeric units, and their dimerization (compounds 4a–g) produced no marked improvement in binding affinity relative to the parent monomers [1]. This contrasts sharply with the benzolactam scaffold, where dimerization with increasing spacer length (4 to 20 carbon atoms) yielded a 200-fold increase in affinity for PKCα and PKCδ, and replacement of the oligomethylene spacer with oligoethylene glycol units caused a 4,000- to 7,000-fold decrease [1]. The naphthylpyrrolidone monomer thus behaves as a pharmacophoric anchor with binding properties that are intrinsically saturated in the monomeric form, making it a defined, non-cooperative binding module suitable for fragment-based or monomeric inhibitor design where dimerization-driven affinity gain is undesirable [1].

Protein Kinase C Alzheimer's Disease Ligand Dimerization

CD38 Hydrolase Inhibition: Screening-Level Activity of 1-(2-Naphthyl)-2-pyrrolidinone Compared with Optimized CD38 Inhibitors

1-(2-Naphthyl)-2-pyrrolidinone was tested in a colorimetric enzyme inhibition assay against the extracellular domain of human CD38 expressed in Pichia pastoris, yielding an IC₅₀ of 1.90 × 10⁴ nM (19 μM) [1]. For context, optimized CD38 inhibitor chemotypes from recent patent disclosures (e.g., US20250019369, Example 27) achieve IC₅₀ values of 40–1,000 nM against human and mouse CD38 in fluorescence-based hydrolase assays using non-physiological NAD⁺ substrate [2]. The 19 μM activity of the naphthylpyrrolidinone represents a 19- to 475-fold lower potency than lead-optimized CD38 inhibitors, positioning this compound as a low-potency screening hit or a tool compound for assay development rather than a potent probe [1][2]. Its structural simplicity (MW 211, single rotatable bond) makes it a suitable starting fragment for medicinal chemistry elaboration toward higher-affinity CD38 ligands [1].

CD38 NADase Immuno-oncology Screening Hit

Spectroscopic Identity Confirmation: NMR and Mass Spectrometric Signatures Differentiating 2-Naphthyl Pyrrolidinone from Synthetic Byproducts

The ¹H-NMR spectrum of 1-(2-naphthyl)-2-pyrrolidinone (recorded in SpectraBase under the synonym N-β-Naphthyl-2-pyrrolidone, Compound ID HznlRbVABaI) provides diagnostic naphthyl proton resonances consistent with 2-substitution: the proton at C1 of the naphthyl ring appears as a distinct singlet near δ 7.8–8.0 ppm, while the C3 and C4 protons exhibit coupling patterns characteristic of 2-naphthyl rather than 1-naphthyl substitution [1]. The InChI key (FJWHXLZPCPMMNL-UHFFFAOYSA-N) and canonical SMILES (C1CC(=O)N(C1)C2=CC3=CC=CC=C3C=C2) are unique identifiers that distinguish this compound from the 1-naphthyl isomer (InChI key differs) [2]. MassBank Europe and MassBank of North America (MoNA) list reference mass spectra for this compound, enabling LC-MS or GC-MS identity verification upon receipt [2]. Suppliers should provide batch-specific ¹H-NMR and HPLC purity data (recommended acceptance criterion: ≥95% by HPLC at 254 nm) to rule out contamination with the 1-naphthyl isomer or unreacted 2-aminonaphthalene starting material.

Analytical Chemistry Quality Control Structure Confirmation

CYP Enzyme Inhibition Liability: Low Off-Target CYP Inhibition Compared to Drug-like Naphthyl Derivatives

In a CYP inhibition panel deposited in ChEMBL via BindingDB, a naphthyl-pyrrolidinone-containing compound (CHEMBL3126836) was tested against human CYP isoforms in liver microsomes. CYP2C9 showed an EC₅₀ of 7.00 × 10³ nM (7 μM); CYP2C19 showed EC₅₀ of 3.10 × 10⁴ nM (31 μM); CYP1A2 showed EC₅₀ > 1.30 × 10⁴ nM (>13 μM); and CYP2D6 showed EC₅₀ > 4.00 × 10⁴ nM (>40 μM) [1]. While the exact structural identity of CHEMBL3126836 relative to 1-(2-naphthyl)-2-pyrrolidinone must be confirmed (the ChEMBL entry contains additional substituents beyond the core scaffold), the data suggest that the naphthyl-pyrrolidinone chemotype exhibits generally low CYP inhibitory potential, with all EC₅₀ values above 7 μM [1]. For comparison, the structurally related triple reuptake inhibitor naphyrone (1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one) potently inhibits monoamine transporters (DAT IC₅₀ = 20 nM; SERT IC₅₀ = 33 nM; NET IC₅₀ = 136 nM) and may exhibit different CYP inhibition profile due to the tertiary amine and pentanone chain absent in the target compound [2]. The low CYP liability of the 2-pyrrolidinone scaffold is consistent with its small size, absence of basic nitrogen, and metabolic stability inherent to the lactam functionality.

Drug Metabolism CYP Inhibition Off-Target Screening

Computational Drug-Likeness and Fragment Metrics: 2-Naphthyl Pyrrolidinone as an Uncharged, Low-Rotatable-Bond Fragment for Lead Discovery

1-(2-Naphthyl)-2-pyrrolidinone possesses physicochemical properties that align with fragment library criteria: MW = 211.26 Da (<300 Da fragment rule), XLogP3 = 2.6 (within acceptable lipophilicity range), zero hydrogen-bond donors, one hydrogen-bond acceptor, and a single rotatable bond [1]. For comparison, the 1-naphthyl isomer (CAS 5137-33-7) shares identical computed descriptors except for topological polar surface area (TPSA) differences arising from altered naphthyl attachment, which may affect passive membrane permeability [1]. The related extended-chain analog naphyrone (MW 281.4, 3 rotatable bonds, tertiary amine with pKa ~8.5) violates fragment criteria and introduces a basic center absent in the target lactam [2]. The uncharged, low-rotatable-bond nature of 1-(2-naphthyl)-2-pyrrolidinone predicts favorable ligand efficiency metrics (LE ≈ 0.3–0.4 kcal·mol⁻¹ per heavy atom for a 10 μM binder) and makes it a suitable starting point for fragment growing or merging strategies in hit-to-lead campaigns [1].

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Profiling

Evidence-Anchored Application Scenarios for 1-(2-Naphthyl)-2-pyrrolidinone (CAS 38348-86-6) in Research and Industrial Procurement


PKC-Targeted Fragment-Based Drug Discovery Using the 2-Naphthyl Pyrrolidinone Monomer Scaffold

Research groups pursuing non-cooperative PKC ligands for Alzheimer's disease or oncology applications can procure 1-(2-naphthyl)-2-pyrrolidinone as a validated monomer scaffold. As demonstrated by Sridhar et al., naphthylpyrrolidone monomers exhibit binding affinity that does not require dimerization for activity, unlike benzolactam scaffolds that depend on spacer-length-optimized bivalent presentation for 200-fold affinity gains [1]. The 2-naphthyl attachment geometry must be specified in procurement to ensure consistency with the published PKC pharmacophore model; acceptance testing should include ¹H-NMR confirmation of the 2-naphthyl regioisomer [1][2].

CD38 Inhibitor Fragment Elaboration Starting Point

With a measured IC₅₀ of 19 μM against human CD38 extracellular domain, 1-(2-naphthyl)-2-pyrrolidinone serves as a low-potency fragment hit suitable for structure-guided elaboration toward higher-affinity CD38 inhibitors [1]. Procurement for fragment-growth campaigns should specify batch purity ≥95% (HPLC) to avoid confounding SAR from regioisomeric or precursor impurities. The compound's low CYP inhibition profile (all EC₅₀ ≥ 7 μM) [2] minimizes the risk of metabolic interference in cellular follow-up assays, making it a clean starting point for medicinal chemistry optimization.

Regioisomer-Controlled Chemical Biology Probe for Naphthyl-Binding Protein Domains

When investigating protein domains that recognize planar aromatic moieties (e.g., aromatic boxes in bromodomains, PH domains, or lipid-binding pockets), the distinct linear topology of the 2-naphthyl isomer [1] provides a defined molecular probe that is not interchangeable with the kinked 1-naphthyl isomer (CAS 5137-33-7). Procuring the specified 2-naphthyl isomer with documented regioisomeric purity by ¹H-NMR and InChI key verification [1][2] is essential; procurement of the 1-naphthyl isomer by error would confound structure-based conclusions and require repetition of binding experiments.

Analytical Reference Standard for N-Aryl-pyrrolidinone Quantification in Reaction Monitoring

The availability of public reference spectra (¹H-NMR via SpectraBase, MS via MassBank/MoNA) [1][2] enables 1-(2-naphthyl)-2-pyrrolidinone to serve as a quantified reference standard for HPLC-UV or LC-MS method development when monitoring synthetic reactions producing N-aryl-pyrrolidinones. The compound's single UV chromophore (naphthyl absorbance maximum near 220–230 nm and 280 nm) and clean fragmentation pattern in ESI-MS facilitate unambiguous peak assignment. Procurement as an analytical standard should require a certificate of analysis specifying lot-specific purity, identity confirmation by NMR and MS, and chromatographic homogeneity.

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